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Compound of Interest

Compound Name: 1,3-Adamantanedimethanol

Cat. No.: B095918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
adamantanedimethanol, a key intermediate in the synthesis of various compounds with

applications in medicinal chemistry and materials science. The rigid, diamondoid structure of

the adamantane cage imparts unique physicochemical properties, making the precise

characterization of its derivatives essential for structure-activity relationship (SAR) studies and

the development of novel therapeutics and materials.

This document summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1,3-adamantanedimethanol, based on the analysis of

structurally related adamantane derivatives. Detailed experimental protocols for obtaining this

data are also provided, along with a logical workflow for the spectroscopic analysis of

substituted adamantanes.

Spectroscopic Data Summary
The following tables present the anticipated spectroscopic data for 1,3-
adamantanedimethanol. This data is inferred from known spectral characteristics of

adamantane, 1-adamantanemethanol, 1,3-adamantanediol, and other 1,3-disubstituted

adamantane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectral Data for 1,3-Adamantanedimethanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.3 - 3.5 Singlet 4H -CH₂OH

~2.1 - 2.3 Broad Singlet 2H Bridgehead CH

~1.5 - 1.8 Multiplet 12H
Adamantane cage

CH₂

Variable Broad Singlet 2H -OH

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-Adamantanedimethanol

Chemical Shift (δ) ppm Assignment

~70 - 75 -CH₂OH

~40 - 45 Adamantane cage CH₂

~35 - 40 Bridgehead C-CH₂OH

~30 - 35 Bridgehead CH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary

depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,3-Adamantanedimethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3550 Strong, Broad
O-H stretch (hydrogen-

bonded)

2850 - 3000 Strong C-H stretch (alkane)

1450 - 1470 Medium C-H bend (methylene)

1000 - 1200 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 1,3-Adamantanedimethanol

m/z Interpretation

196 [M]⁺ (Molecular Ion)

178 [M - H₂O]⁺

165 [M - CH₂OH]⁺

147 [M - H₂O - CH₂OH]⁺

135 [Adamantyl cation + CH₂]⁺

Note: The fragmentation pattern in electron ionization (EI) mass spectrometry of adamantane

derivatives is often characterized by the stable adamantyl cation.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 1,3-
adamantanedimethanol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-adamantanedimethanol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

TMS as an internal reference.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30° pulse width, a spectral width of 12 ppm, a relaxation delay of 2

seconds, and an acquisition time of 4 seconds.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a

proton-decoupled spectrum include a 30° pulse width, a spectral width of 220 ppm, a

relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used.

KBr Pellet: Mix 1-2 mg of 1,3-adamantanedimethanol with ~100 mg of dry KBr powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently

volatile, through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-500. The adamantyl cation at m/z 135 is a

characteristic fragment for many adamantane derivatives.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

substituted adamantane derivative like 1,3-adamantanedimethanol.
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Workflow for Spectroscopic Characterization of 1,3-Adamantanedimethanol
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Caption: General workflow for the spectroscopic analysis of 1,3-Adamantanedimethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095918#spectroscopic-data-nmr-ir-ms-of-1-3-
adamantanedimethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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